Cas no 2228513-87-7 (3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine)

3-(Cyclohex-3-en-1-yl)methyl-3-methoxyazetidine is a specialized heterocyclic compound featuring an azetidine core functionalized with a methoxy group and a cyclohexenylmethyl substituent. This structure combines the constrained geometry of the azetidine ring with the reactivity of the cyclohexene moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry. The methoxy group enhances solubility and provides a handle for further functionalization, while the cyclohexenyl group offers potential for ring-opening or Diels-Alder reactions. Its unique scaffold is particularly useful in the design of bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its balanced lipophilicity and conformational rigidity. The compound's stereochemistry and functional group arrangement also make it a candidate for asymmetric synthesis applications.
3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine structure
2228513-87-7 structure
Product Name:3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine
CAS No:2228513-87-7
MF:C11H19NO
MW:181.274663209915
CID:6080260
PubChem ID:165785855
Update Time:2025-07-02

3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine
    • 3-[(cyclohex-3-en-1-yl)methyl]-3-methoxyazetidine
    • EN300-1819111
    • 2228513-87-7
    • Inchi: 1S/C11H19NO/c1-13-11(8-12-9-11)7-10-5-3-2-4-6-10/h2-3,10,12H,4-9H2,1H3
    • InChI Key: RTIZRJKKNFRMQP-UHFFFAOYSA-N
    • SMILES: O(C)C1(CNC1)CC1CC=CCC1

Computed Properties

  • Exact Mass: 181.146664230g/mol
  • Monoisotopic Mass: 181.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 21.3Ų

3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine Pricemore >>

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Additional information on 3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine

Comprehensive Overview of 3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine (CAS No. 2228513-87-7)

3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine (CAS No. 2228513-87-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the azetidine class, a four-membered nitrogen-containing heterocycle, which is increasingly explored for its bioactivity and potential applications in drug discovery. The presence of a cyclohex-3-en-1-yl moiety and a methoxy group enhances its versatility, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for azetidine derivatives has surged, driven by their role in developing novel therapeutics. Researchers are particularly interested in 3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine due to its potential as a building block for central nervous system (CNS) drugs and anti-inflammatory agents. The compound's structural complexity allows for modifications that can optimize pharmacokinetic properties, such as bioavailability and metabolic stability. This aligns with the growing trend of fragment-based drug design, where small molecular fragments are used to construct larger, more effective drugs.

The synthesis of 3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques like microwave-assisted synthesis and catalysis have been employed to improve yield and efficiency. These methods are part of the broader shift toward green chemistry, which emphasizes reducing waste and energy consumption. As sustainability becomes a priority in chemical manufacturing, such innovations are critical for meeting regulatory standards and consumer expectations.

From an industrial perspective, 3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine is often sourced by pharmaceutical companies for high-throughput screening and medicinal chemistry projects. Its compatibility with combinatorial chemistry techniques makes it a preferred choice for generating diverse compound libraries. Additionally, the compound's lipophilicity and hydrogen-bonding capacity are key factors in its interaction with biological targets, a topic frequently searched by professionals in computational chemistry and molecular modeling.

The compound's relevance extends to agrochemical research, where azetidine-based structures are investigated for their pesticidal and herbicidal properties. With the global push toward sustainable agriculture, there is increasing interest in developing eco-friendly alternatives to traditional agrochemicals. 3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine offers a promising scaffold for designing such compounds, as its structural flexibility allows for tuning activity and selectivity.

In the context of patent literature, 3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine has been cited in several applications related to neurological disorders and metabolic diseases. This reflects the compound's potential to address unmet medical needs, a hot topic in biopharmaceutical innovation. Researchers and investors alike are keen on understanding its structure-activity relationships (SAR), which are crucial for optimizing therapeutic efficacy.

For analytical chemists, characterizing 3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine involves techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and identity, which are essential for regulatory compliance. The compound's chromatographic behavior and spectral properties are also subjects of interest, particularly for those working in quality control and method development.

As the scientific community continues to explore 3-(cyclohex-3-en-1-yl)methyl-3-methoxyazetidine, its applications are likely to expand into emerging fields like bioconjugation and prodrug design. The compound's adaptability positions it as a key player in the next generation of small-molecule therapeutics. With ongoing advancements in chemical biology and drug delivery systems, the future of this molecule looks promising.

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